molecular formula C13H16F3N5 B4974875 N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4974875
M. Wt: 299.29 g/mol
InChI Key: MEFABGBDRJWPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.

Mechanism of Action

Target of Action

The primary target of N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase pim-1 . This interaction could potentially alter the activity of the enzyme, leading to changes in the downstream signaling pathways.

Result of Action

Given its target, it is likely to influence cell survival and proliferation

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolo[4,3-b]pyridazine exhibit antimicrobial and anticancer activities, making this compound a promising candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in coatings, polymers, and other functional materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:

Uniqueness

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity, while the trifluoromethyl group increases its metabolic stability and bioavailability .

Properties

IUPAC Name

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c14-13(15,16)12-19-18-11-8-7-10(20-21(11)12)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFABGBDRJWPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.